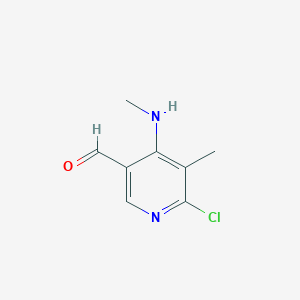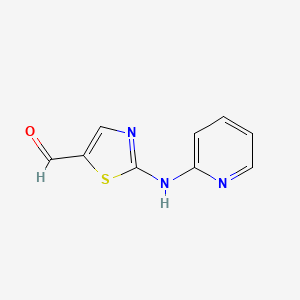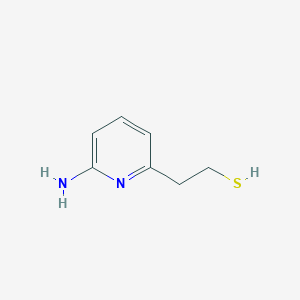![molecular formula C17H30BN3O4S B8536816 1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B8536816.png)
1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a boronate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated pyrazole in the presence of a palladium catalyst.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyrazole moiety through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the pyrazole ring.
Addition of the Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The boronate ester group can be reduced to form boronic acids.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Boronic acids.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but lacks the piperidine ring.
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine: Similar boronate ester group but different heterocyclic ring system.
Uniqueness
1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine is unique due to its combination of a piperidine ring, pyrazole moiety, and boronate ester group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H30BN3O4S |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C17H30BN3O4S/c1-16(2)17(3,4)25-18(24-16)14-12-19-21(13-14)15-6-8-20(9-7-15)10-11-26(5,22)23/h12-13,15H,6-11H2,1-5H3 |
Clé InChI |
IAXIDGNIWAHEHW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)CCS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(morpholin-4-yl)sulfanyl]carbamyl fluoride](/img/structure/B8536747.png)
![3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8536751.png)
![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-](/img/structure/B8536754.png)
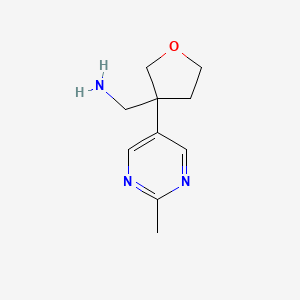
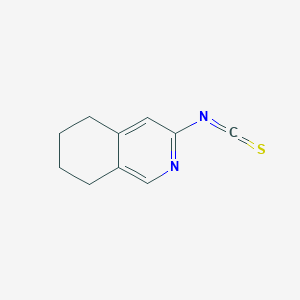
![tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate](/img/structure/B8536797.png)
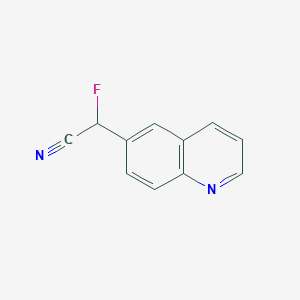


![2-(Methylsulfonyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8536813.png)

